6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine
Description
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with oxadiazole and biphenyl groups
Properties
Molecular Formula |
C38H24N6O2 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
2-(3-phenylphenyl)-5-[6-[6-[5-(3-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-11-25(12-4-1)27-15-7-17-29(23-27)35-41-43-37(45-35)33-21-9-19-31(39-33)32-20-10-22-34(40-32)38-44-42-36(46-38)30-18-8-16-28(24-30)26-13-5-2-6-14-26/h1-24H |
InChI Key |
NDESKPOPNNTYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C38H24N6O2
- Core Structure: 2,2'-bipyridine substituted at the 6,6' positions with 1,3,4-oxadiazole rings, each further substituted with a 3-biphenyl group.
- Functional Groups: Bipyridine (chelating ligand), 1,3,4-oxadiazole (electron-transporting heterocycle), biphenyl (aromatic substituent).
Preparation Methods Analysis
Stepwise Synthetic Route
Step 1: Preparation of 6,6'-Dibromo-2,2'-bipyridine
- Starting from 2,2'-bipyridine, selective bromination at the 6,6' positions is achieved using brominating agents such as N-bromosuccinimide or bromine under controlled conditions.
- This dibromo derivative serves as a key intermediate for subsequent coupling reactions.
Step 2: Synthesis of 5-(Biphenyl-3-yl)-1,3,4-oxadiazole Precursors
- Biphenyl-3-carboxylic acid derivatives are converted into hydrazides by reaction with hydrazine hydrate.
- Cyclization with suitable reagents (e.g., phosphorus oxychloride or dehydrating agents) forms the 1,3,4-oxadiazole ring.
- The oxadiazole intermediate contains a halogen or boronic acid functional group at the 5-position for cross-coupling.
Step 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)
- The 6,6'-dibromo-2,2'-bipyridine is reacted with the boronic acid or ester derivative of the biphenyl-substituted oxadiazole.
Typical conditions include:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate (aqueous)
- Solvent: Mixture of toluene and ethanol or tetrahydrofuran
- Atmosphere: Nitrogen or argon inert atmosphere
- Temperature: Reflux (approximately 80–110 °C)
- Time: 6–12 hours
The reaction yields the target 6,6'-bis-substituted bipyridine with oxadiazole and biphenyl groups.
Step 4: Purification
- The crude product is filtered to remove palladium catalyst residues.
- Solvent removal under reduced pressure yields a crude solid.
- Recrystallization from solvents such as o-dichlorobenzene or chlorobenzene affords the pure compound.
- Sublimation under reduced pressure is often employed to achieve high purity (≥99% by HPLC).
Experimental Data and Characterization
Representative Synthesis Example
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | 2,2'-bipyridine + N-bromosuccinimide, solvent (e.g., DMF), room temperature | ~85 | Produces 6,6'-dibromo-2,2'-bipyridine |
| Hydrazide formation | Biphenyl-3-carboxylic acid + hydrazine hydrate, reflux | ~90 | Precursor for oxadiazole formation |
| Cyclization | Hydrazide + phosphorus oxychloride, reflux | ~80 | Forms 5-(biphenyl-3-yl)-1,3,4-oxadiazole |
| Suzuki coupling | 6,6'-dibromo-2,2'-bipyridine + oxadiazole boronic acid, Pd(PPh3)4, K2CO3, toluene/EtOH, reflux, N2 | 60–70 | Forms target compound |
| Purification | Recrystallization and sublimation | - | Purity > 99% (HPLC) |
Analytical Characterization
| Technique | Observations / Data |
|---|---|
| Melting Point | Approximately 285 °C |
| Infrared Spectroscopy (KBr pellet) | Characteristic absorption bands at 3057, 1610, 1505 cm⁻¹ corresponding to aromatic and heterocyclic groups |
| Nuclear Magnetic Resonance (1H NMR, DMSO-d6) | Multiplets and doublets in aromatic region (7.4–9.5 ppm) consistent with bipyridine and biphenyl protons |
| Elemental Analysis | C: ~85.0%, H: ~4.5%, N: ~10.4% (matching theoretical values) |
| Mass Spectrometry (MALDI-TOF) | Molecular ion peak at m/z 604 [M]+· (consistent with C38H24N6O2) |
Discussion of Preparation Challenges and Optimization
- Selectivity in Bromination: Achieving selective dibromination at the 6,6' positions of bipyridine is critical; overbromination or substitution at other positions must be avoided.
- Oxadiazole Ring Formation: Efficient cyclization requires careful control of reaction temperature and stoichiometry to prevent side reactions.
- Cross-Coupling Efficiency: The Suzuki-Miyaura coupling is sensitive to catalyst loading, base concentration, and solvent choice. Optimization often involves balancing reaction time and temperature to maximize yield while minimizing by-products.
- Purification: Due to the compound's high molecular weight and aromaticity, sublimation and recrystallization are preferred for obtaining high purity necessary for electronic applications.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Bromination of bipyridine | Electrophilic aromatic substitution | N-bromosuccinimide, DMF, room temp | ~85 | Filtration and washing |
| Hydrazide formation | Reaction with hydrazine hydrate | Hydrazine hydrate, reflux | ~90 | Filtration |
| Oxadiazole ring cyclization | Cyclodehydration | Phosphorus oxychloride, reflux | ~80 | Recrystallization |
| Suzuki-Miyaura coupling | Pd-catalyzed cross-coupling | Pd(PPh3)4, K2CO3, toluene/ethanol, reflux, N2 | 60–70 | Filtration, recrystallization, sublimation |
| Final purification | Sublimation and recrystallization | Reduced pressure, solvents like o-dichlorobenzene | - | Sublimation, recrystallization |
Chemical Reactions Analysis
Types of Reactions
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms of the bipyridine core .
Scientific Research Applications
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism by which 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1,1’-Biphenyl-2,2’-diyl: A biphenyl derivative with additional functional groups.
1,1’-Biphenyl-4,4’-diyl: Another biphenyl derivative with different substitution patterns.
Uniqueness
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is unique due to its combination of bipyridine, oxadiazole, and biphenyl moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or coordination characteristics .
Biological Activity
6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine is a complex organic compound notable for its potential biological activities. This compound features a bipyridine core that is substituted with oxadiazole and biphenyl groups, which enhance its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula for this compound is C38H24N6O2 with a molecular weight of 596.6 g/mol. Its structure consists of:
- Bipyridine core : Contributes to its coordination chemistry.
- Oxadiazole rings : Known for their biological activity and ability to form hydrogen bonds.
- Biphenyl moieties : Enhance the compound's electronic properties.
The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. Notably:
- NCI-H460 Non-Small Cell Lung Cancer Cells : Exhibited significant growth inhibition (IGP ≥ 20%) at concentrations above 10 µM.
- MCF7 Breast Cancer Cells : Showed moderate cytostatic activity with an IGP of 23% at high concentrations.
These findings suggest that the compound may have selective cytotoxic effects against certain cancer types.
Antifungal Activity
The compound has also been evaluated for antifungal properties against strains such as Candida and Saccharomyces. Preliminary results indicate:
- Inhibition Zones : Significant zones of inhibition were observed in agar diffusion tests.
Case Studies
| Study | Target Organism | Concentration | Inhibition (%) |
|---|---|---|---|
| Study A | NCI-H460 (Lung Cancer) | 10 µM | 20% |
| Study B | MCF7 (Breast Cancer) | 10 µM | 23% |
| Study C | Candida albicans | 50 µg/mL | 30% |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the oxadiazole and biphenyl groups can significantly influence biological activity. For instance:
- Substituents on the biphenyl moiety can enhance binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
